6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid
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Overview
Description
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid is a chemical compound with the molecular formula C12H13BrN2O4. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group modifications using automated reactors to ensure consistency and purity. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes like proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
- 6-bromo-2-methyl-2H-indazole
Uniqueness
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid is unique due to the presence of the 2-methoxyethoxymethyl group, which can enhance its solubility and bioavailability compared to other similar compounds. This structural feature may also influence its binding affinity and specificity towards molecular targets .
Properties
CAS No. |
936923-49-8 |
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Molecular Formula |
C12H13BrN2O4 |
Molecular Weight |
329.15 g/mol |
IUPAC Name |
6-bromo-1-(2-methoxyethoxymethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H13BrN2O4/c1-18-4-5-19-7-15-10-6-8(13)2-3-9(10)11(14-15)12(16)17/h2-3,6H,4-5,7H2,1H3,(H,16,17) |
InChI Key |
AHVUOSIKNVMZHF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O |
Origin of Product |
United States |
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